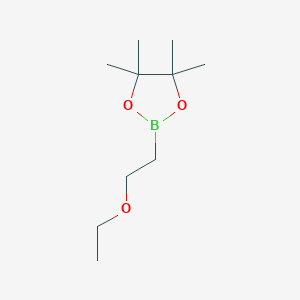

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxyethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process can be catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boronic ester to boranes.

Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Alkyl halides or aryl halides are typical reagents for substitution reactions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Boranes.

Substitution: Various alkyl or aryl boronic esters.

Applications De Recherche Scientifique

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules, such as DNA and proteins, for various biological studies.

Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of 2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-oxygen bond, which facilitates the transfer of functional groups in various chemical reactions. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling the formation of new chemical bonds. This mechanism is particularly important in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Ethoxyethanol: A solvent used in various industrial applications.

2-Butoxyethanol: Another glycol ether with similar solvent properties.

Diethylene glycol diethyl ether: Used as a solvent and in organic synthesis.

Uniqueness

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester structure, which imparts specific reactivity in cross-coupling reactions. Unlike simple glycol ethers, this compound can participate in the formation of carbon-carbon bonds, making it invaluable in organic synthesis.

Activité Biologique

2-(2-Ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₀H₁₉BO₃

- Molecular Weight : 198.07 g/mol

- CAS Number : 1201905-61-4

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its interactions with biological molecules, particularly in the context of drug delivery and therapeutic applications.

- Boron Chemistry in Biology : Boron compounds are known to interact with biomolecules such as nucleic acids and proteins. The dioxaborolane structure allows for reversible binding to hydroxyl groups in sugars and alcohols, which can facilitate targeted drug delivery systems .

- Anticancer Properties : Some studies suggest that boron-containing compounds exhibit cytotoxic effects against cancer cells. The mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) or by interfering with cellular signaling pathways .

- Enzyme Inhibition : There is evidence that dioxaborolanes can act as enzyme inhibitors. For instance, they may inhibit serine proteases by forming stable complexes with the enzyme's active site .

Case Study 1: Anticancer Activity

A study investigated the effects of various boron compounds on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This effect was attributed to increased ROS production leading to oxidative stress and subsequent apoptosis .

Case Study 2: Drug Delivery Systems

Research focused on the use of this compound as a carrier for chemotherapeutic agents demonstrated its ability to enhance the solubility and stability of drugs in physiological environments. The study showed improved bioavailability when combined with paclitaxel in a controlled release formulation .

Research Findings

Propriétés

IUPAC Name |

2-(2-ethoxyethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBLPGWKZQBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCOCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.